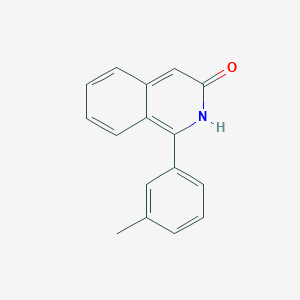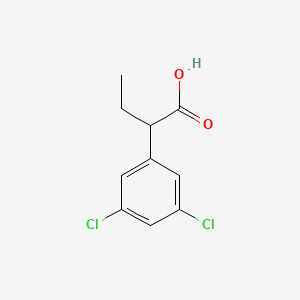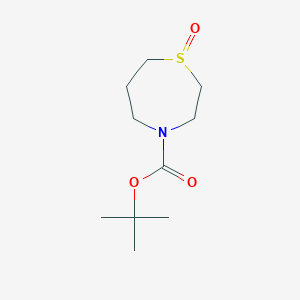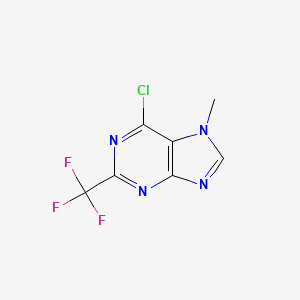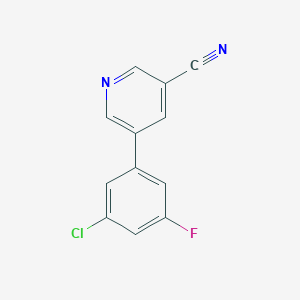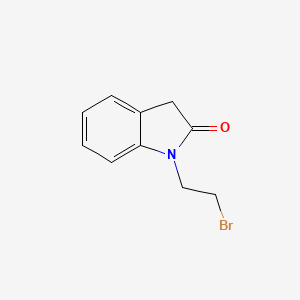![molecular formula C14H24N2O B11872971 N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide CAS No. 67626-55-5](/img/structure/B11872971.png)
N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Allyl-3-azaspiro[55]undecane-3-carboxamide is a spirocyclic compound characterized by a unique structural framework Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-3-azaspiro[5.5]undecane-3-carboxamide typically involves the construction of the spirocyclic framework followed by functionalization. One common method is the Prins cyclization reaction, which allows for the formation of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst.
Another approach involves the use of olefin metathesis reactions with a Grubbs catalyst
Industrial Production Methods
Industrial production of N-Allyl-3-azaspiro[5.5]undecane-3-carboxamide may involve optimization of the synthetic routes mentioned above to enhance yield and reduce costs. The Prins cyclization reaction is particularly attractive for industrial applications due to its simplicity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-Allyl-3-azaspiro[5.5]undecane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Applications De Recherche Scientifique
N-Allyl-3-azaspiro[5.5]undecane-3-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Allyl-3-azaspiro[5.5]undecane-3-carboxamide involves its interaction with specific molecular targets. For example, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity.
6-Azaspiro[5.5]undecane: Used in the synthesis of polar perovskite coordination networks.
3,9-Disubstituted-spiro[5.5]undecane: Exhibits unique stereochemistry and conformational properties.
Uniqueness
N-Allyl-3-azaspiro[55]undecane-3-carboxamide is unique due to its specific functional groups and the ability to undergo a wide range of chemical reactions
Propriétés
Numéro CAS |
67626-55-5 |
|---|---|
Formule moléculaire |
C14H24N2O |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
N-prop-2-enyl-3-azaspiro[5.5]undecane-3-carboxamide |
InChI |
InChI=1S/C14H24N2O/c1-2-10-15-13(17)16-11-8-14(9-12-16)6-4-3-5-7-14/h2H,1,3-12H2,(H,15,17) |
Clé InChI |
QJNDOBIIBOHKMZ-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=O)N1CCC2(CCCCC2)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


